molecular formula C12H14N2O2 B15096039 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one

Cat. No.: B15096039
M. Wt: 218.25 g/mol
InChI Key: UKBIOVOEAXFIBP-UHFFFAOYSA-N
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Description

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is a chemical compound with a unique structure that includes an indole core, a butyl group, and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an appropriate indole derivative with a butylating agent and a hydroxyimino precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl-substituted indole derivatives.

Scientific Research Applications

The applications of 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one are related to its properties as a chemical compound, particularly concerning its potential use in inhibiting protein kinases and treating various diseases related to cell proliferation .

Key Information

  • CAS Number: 452961-71-6
  • Molecular Formula: C12H14N2O2
  • Molecular Weight: 218.25

Potential Applications

This compound is related to benzylidene-1,3-dihydro-indol-2-one derivatives, which have potential uses as receptor tyrosine kinase inhibitors, especially of Raf kinases . These compounds may be useful in treating diseases where alteration of mitogen-activated signaling pathways is involved, particularly those involving aberrant cellular proliferation, including tumor growth .

Pharmaceutical Applications

The compounds are potentially useful in treating mammals for conditions characterized by cellular proliferation, such as blood vessel proliferative disorders, fibrotic disorders, mesangial cell proliferative disorders, and metabolic diseases .

  • Blood vessel proliferative disorders: arthritis and restenosis
  • Fibrotic disorders: hepatic cirrhosis and atherosclerosis
  • Mesangial cell proliferative disorders: glomerulonephritis, diabetic nephropathy, malignant nephrosclerosis, thrombotic microangiopathy syndromes, organ transplant rejection, and glomerulopathies
  • Metabolic disorders: psoriasis, diabetes mellitus, chronic wound healing, inflammation, and neurodegenerative diseases

Use in Cancer Treatment

These compounds can potentially treat certain cancers and may have additive or synergistic effects with existing cancer chemotherapies or restore the effectiveness of certain cancer treatments and radiation . Examples of malignancies include tumors of the breast, stomach, ovary, colon, lung, brain, larynx, lymphatic system, genitourinary tract (including bladder and prostate), ovarian, gastric, bone, or pancreatic tumors, especially those that signal through cRaf-1 .

Inhibition of Protein Kinases

Mechanism of Action

The mechanism of action of 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indole core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-methylimidazolium nitrate
  • 1-butyl-3-methylimidazolium tetrafluoroborate
  • 1-butyl-3-methylimidazolium hydroxide

Uniqueness

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a hydroxyimino group, which can participate in unique hydrogen bonding and redox reactions, making it valuable for specific applications in research and industry.

Biological Activity

1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N2_2O2_2. Its structure includes a hydroxyimino group at the 3-position and a butyl group at the 1-position, which contribute to its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound has shown significant potential in combating oxidative stress-related diseases by scavenging free radicals and reducing oxidative damage.
  • Anti-inflammatory Properties : It has been studied for its ability to modulate inflammatory responses, which is crucial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Potential : Research indicates that this compound can inhibit enzymes such as human indoleamine 2,3-dioxygenase 1 (hIDO1), enhancing immune responses against tumors and suggesting its use in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : By inhibiting hIDO1, the compound plays a role in immune modulation, potentially improving the efficacy of cancer treatments.
  • Oxidative Stress Reduction : Its antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Comparative Analysis

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructure FeaturesBiological Activity
3-Hydroxyindolin-2-oneSimilar indole structureAntioxidant activity
OxindolesRelated bicyclic structureAnti-inflammatory properties
3-(Hydroxyimino)-indolesHydroxyimino group presencePotential anticancer activity

This comparison highlights the unique functional groups in this compound that confer distinct interactions with biological targets not observed in other related compounds.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound:

  • Cancer Therapy : A study demonstrated that treatment with this compound led to significant tumor growth inhibition in murine models by enhancing T-cell immune response against tumors .
  • Inflammatory Diseases : In vitro studies showed that this compound reduced pro-inflammatory cytokine production in human endothelial cells, suggesting its potential application in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-butyl-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one, and how can purity be maximized?

  • Methodology : The hydroxyimino group is typically introduced via condensation of 3-carbaldehyde derivatives with hydroxylamine under reflux in ethanol. For example, 1H-indole-3-carbaldehyde oxime intermediates are synthesized by reacting aldehydes with hydroxylamine hydrochloride (1:1.2 molar ratio) in ethanol at 80°C for 4–6 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol improves purity (>95%). Monitoring reaction progress via TLC (Rf = 0.3–0.4) is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Use a combination of 1^1H/13^13C NMR to identify key protons (e.g., hydroxyimino NH at δ 10.5–11.5 ppm) and carbons (C=O at ~170 ppm). IR spectroscopy confirms the hydroxyimino (N–O stretch at 920–940 cm1^{-1}) and carbonyl (C=O at 1680–1700 cm1^{-1}) groups. Single-crystal X-ray diffraction (XRD) resolves bond angles (e.g., C(9)-N(1)-C(19) ≈ 124.87°) and validates DFT-optimized geometries .

Q. How can researchers assess the antioxidant activity of this compound in vitro?

  • Methodology : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Prepare stock solutions in DMSO (1 mM) and test at concentrations of 10–100 μM. Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) using a UV-Vis spectrophotometer. Compare results to standards like ascorbic acid and perform statistical validation via one-way ANOVA (p < 0.05) .

Advanced Research Questions

Q. What strategies address low regioselectivity during functionalization of the indol-2-one core?

  • Methodology : Computational modeling (e.g., DFT at B3LYP/6-31G(d,p)) identifies electron-rich sites for substitution. For example, Mulliken charge analysis reveals higher electron density at C3 and N1 positions, favoring electrophilic attacks. Experimental validation via Suzuki-Miyaura coupling (using Pd(PPh3_3)4_4 catalyst) or nucleophilic addition (e.g., Grignard reagents) at these sites improves regioselectivity .

Q. How can conflicting bioactivity data (e.g., antioxidant vs. antimicrobial) be reconciled for structurally similar analogs?

  • Methodology : Perform comparative SAR (structure-activity relationship) studies. For instance, substituents like electron-withdrawing groups (e.g., –NO2_2) on the benzene ring reduce antioxidant efficacy but enhance antimicrobial activity due to altered redox potentials and membrane permeability. Use molecular docking (AutoDock Vina) to correlate bioactivity with binding affinities to target proteins (e.g., NADPH oxidase for antioxidants) .

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of dihydroindol-2-one derivatives?

  • Methodology : Proline-based organocatalysts enable enantioselective aldol reactions. For example, L-proline (20 mol%) in DMSO at 25°C achieves >90% ee for 2,3-dihydro-1H-indol-3-ones with quaternary stereocenters. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) confirms enantiopurity .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., receptors)?

  • Methodology : Molecular electrostatic potential (MEP) maps and global reactivity descriptors (e.g., electrophilicity index ≈ 2.1 eV) predict binding modes. For MT2 receptor antagonists, bulky substituents (e.g., benzyl groups) at the N1 position enhance hydrophobic interactions, while electron-deficient aryl rings improve π-π stacking. Radioligand binding assays (using 3^3H-melatonin) quantify subtype selectivity (MT2 Ki_i ≈ 1 nM vs. MT1 Ki_i ≈ 115 nM) .

Q. Data Contradiction Analysis

Q. Why do computational predictions of bond lengths sometimes deviate from XRD data?

  • Resolution : Discrepancies arise from solvent effects (e.g., crystal packing forces in XRD vs. gas-phase DFT). For example, C(9)-N(1) bond lengths in XRD (1.376 Å) may differ slightly from DFT (1.362 Å). Hybrid solvation models (e.g., SMD in Gaussian 09) reduce errors by incorporating solvent dielectric constants .

Q. How can researchers resolve conflicting reports on reaction yields for similar compounds?

  • Resolution : Optimize catalyst loading (e.g., p-TSA at 10 mol% vs. 20 mol%) and solvent polarity (DMF vs. THF). For example, 3,3-diindolylindol-2-ones synthesized via p-TSA-catalyzed cyclization in ethanol yield 85–90%, while non-polar solvents reduce yields to 60–70% .

Q. Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use phosphate buffer (pH 7.4) and simulate gastric fluid (pepsin, pH 2.0) to assess hydrolysis. Include antioxidants (e.g., BHT) in formulations to prevent oxidative degradation .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-butyl-3-nitrosoindol-2-ol

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)11(13-16)12(14)15/h4-7,15H,2-3,8H2,1H3

InChI Key

UKBIOVOEAXFIBP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)N=O

Origin of Product

United States

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